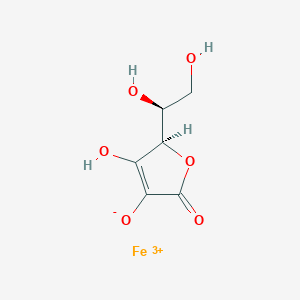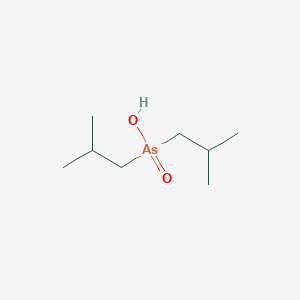phosphanium chloride CAS No. 90709-31-2](/img/structure/B14349913.png)
[4-(Dimethylamino)butyl](triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)butylphosphanium chloride: is a quaternary phosphonium salt. This compound is notable for its applications in organic synthesis, particularly in the formation of ylides used in the Wittig reaction. The presence of the dimethylamino group and the triphenylphosphonium moiety imparts unique chemical properties to this compound, making it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)butylphosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The general reaction can be represented as follows:
Ph3P+Cl−(CH2)4−N(CH3)2→[Ph3P−(CH2)4−N(CH3)2]+Cl−
This reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. The reaction conditions often involve heating the reactants in a suitable solvent such as acetonitrile or toluene.
Industrial Production Methods: On an industrial scale, the production of 4-(Dimethylamino)butylphosphanium chloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonium center, leading to the formation of phosphine oxides.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Addition: The compound can participate in addition reactions, especially in the formation of ylides for the Wittig reaction.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides are commonly employed.
Addition: The formation of ylides typically involves strong bases like n-butyllithium.
Major Products:
Oxidation: Triphenylphosphine oxide.
Substitution: Various substituted phosphonium salts.
Addition: Alkenes (via the Wittig reaction).
Applications De Recherche Scientifique
Chemistry:
Wittig Reaction: The compound is used to generate ylides, which are key intermediates in the Wittig reaction for the synthesis of alkenes.
Catalysis: It can act as a phase-transfer catalyst in various organic reactions.
Biology:
Antimicrobial Activity: Some studies suggest that quaternary phosphonium salts exhibit antimicrobial properties, making them potential candidates for biological applications.
Medicine:
Drug Delivery: The compound’s ability to form stable complexes with various drugs can be exploited in drug delivery systems.
Industry:
Polymer Synthesis: It is used in the synthesis of phosphorus-containing polymers, which have applications in flame retardants and other materials.
Mécanisme D'action
The primary mechanism of action for 4-(Dimethylamino)butylphosphanium chloride involves the formation of ylides. The phosphonium center acts as a nucleophile, attacking electrophilic carbonyl compounds to form a betaine intermediate. This intermediate then undergoes a rearrangement to form the desired alkene and triphenylphosphine oxide. The molecular targets and pathways involved are primarily related to the electrophilic nature of the carbonyl compounds and the nucleophilic character of the ylide.
Comparaison Avec Des Composés Similaires
- 4-(Dimethylamino)benzylphosphonium bromide
- 4-(Dimethylamino)phenylphosphonium chloride
Comparison:
- Uniqueness: 4-(Dimethylamino)butylphosphanium chloride is unique due to its butyl chain, which provides different steric and electronic properties compared to benzyl or phenyl analogs.
- Reactivity: The presence of the butyl chain can influence the reactivity and selectivity of the compound in various chemical reactions.
- Applications: While similar compounds may also be used in the Wittig reaction, the specific structure of 4-(Dimethylamino)butylphosphanium chloride can offer distinct advantages in terms of solubility and reaction conditions.
Propriétés
Numéro CAS |
90709-31-2 |
|---|---|
Formule moléculaire |
C24H29ClNP |
Poids moléculaire |
397.9 g/mol |
Nom IUPAC |
4-(dimethylamino)butyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C24H29NP.ClH/c1-25(2)20-12-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,12-13,20-21H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
COQOSDMPZRGDPN-UHFFFAOYSA-M |
SMILES canonique |
CN(C)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)


![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)
![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)

![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)



![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)

